molecular formula C17H29N3O4 B2924777 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide CAS No. 1180601-68-6

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2924777
CAS No.: 1180601-68-6
M. Wt: 339.436
InChI Key: ZVKKGESSIPRBFR-UHFFFAOYSA-N
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Description

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable structure. The presence of tert-butyl and methoxyethyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone. The reaction is typically carried out under acidic or basic conditions to facilitate the formation of the spiro linkage.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through nucleophilic substitution reactions, where the spirocyclic intermediate reacts with 2-methoxyethyl halides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted spirocyclic derivatives with various functional groups.

Scientific Research Applications

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, and other biomolecules. The tert-butyl and methoxyethyl groups enhance its lipophilicity and membrane permeability, facilitating its cellular uptake and distribution. The compound may exert its effects through inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane: Shares the spirocyclic core but lacks the methoxyethyl group.

    2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid: Similar structure with an acetic acid moiety instead of the methoxyethyl group.

    8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane: Contains a methoxy group but lacks the tert-butyl and methoxyethyl groups.

Uniqueness

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide is unique due to its combination of the spirocyclic core, tert-butyl group, and methoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O4/c1-16(2,3)12-5-7-17(8-6-12)14(22)20(15(23)19-17)11-13(21)18-9-10-24-4/h12H,5-11H2,1-4H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKKGESSIPRBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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